Biperiden hydrochloride

Catalog No.
S002254
CAS No.
1235-82-1
M.F
C21H30ClNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden hydrochloride

CAS Number

1235-82-1

Product Name

Biperiden hydrochloride

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H

InChI Key

RDNLAULGBSQZMP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Description

The exact mass of the compound Biperiden hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding movement disorders

    Researchers have used biperiden hydrochloride to study the mechanisms underlying movement disorders like Parkinson's disease. By observing its effects on motor function, scientists can gain insights into the role of acetylcholine in these conditions.Source: )

  • Investigating drug interactions

    Biperiden hydrochloride can interact with other medications. Research studies have explored these interactions to understand how biperiden hydrochloride might affect the effectiveness or safety of other drugs.Source: )

  • Developing new treatments

    Biperiden hydrochloride's mechanism of action has led researchers to explore its potential use for treating other conditions beyond movement disorders. For instance, some studies have investigated its use in managing drug-induced extrapyramidal symptoms, which are involuntary movements that can be a side effect of certain medications.Source:

Biperiden hydrochloride is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical formula is C21H29NO, and it has a molecular weight of approximately 311.46 g/mol. The compound is often marketed under the brand name Akineton and is available in various forms, including oral tablets and injectable solutions . Biperiden is characterized as a white, crystalline powder that is slightly soluble in water and alcohol .

Biperiden hydrochloride's primary mechanism of action involves its antagonism of muscarinic acetylcholine receptors in the central nervous system []. Blocking the action of acetylcholine in these receptors helps alleviate symptoms like tremors, rigidity, and akinesia associated with Parkinson's disease [].

Biperiden hydrochloride is generally well-tolerated, but side effects like dry mouth, constipation, and blurred vision can occur []. In high doses, it can cause more serious central nervous system effects like confusion, hallucinations, and seizures.

The primary chemical reaction involving biperiden is its interaction with muscarinic acetylcholine receptors. By blocking these receptors, biperiden helps restore the balance between excitatory cholinergic activity and inhibitory dopaminergic activity in the brain, which is disrupted in conditions like Parkinson's disease . The metabolism of biperiden primarily involves hydroxylation in the liver, although the complete metabolic pathway remains incompletely understood .

Biperiden exhibits several biological activities:

  • Anticholinergic Effects: It reduces symptoms associated with excessive cholinergic activity, such as muscle stiffness and tremors.
  • Mydriatic Effect: Biperiden can induce pupil dilation (mydriasis), which may lead to complications like narrow-angle glaucoma in susceptible individuals .
  • Nicotinolytic Activity: This property contributes to its effectiveness in treating extrapyramidal symptoms caused by neuroleptic medications .

Biperiden can be synthesized through multiple methods, typically involving the reaction of bicyclic compounds with piperidine derivatives. The precise synthetic pathways can vary but generally include:

  • Formation of Bicyclic Framework: Starting from norbornene derivatives.
  • Piperidine Ring Closure: Involving reactions that introduce the piperidine moiety into the bicyclic structure.
  • Hydroxylation: To achieve the final product with desired pharmacological properties .

Biperiden is primarily used for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms such as stiffness and tremors.
  • Management of Drug-Induced Movement Disorders: Particularly useful for symptoms resulting from antipsychotic medications like chlorpromazine and fluphenazine .
  • Potential Use in Neuroleptic Malignant Syndrome: As an adjunct treatment for severe muscle reactions induced by certain medications .

Biperiden has several notable interactions:

  • Increased Effects with Other Anticholinergics: Co-administration with other anticholinergic drugs can enhance side effects.
  • Quinidine Interaction: May increase anticholinergic effects on cardiac conduction.
  • Antipsychotics: Long-term use may mask or exacerbate tardive dyskinesia risks .
  • Alcohol and Opioids: Increased risk of sedation and central nervous system depression when combined .

Biperiden shares similarities with several other anticholinergic agents used to treat Parkinson's disease and movement disorders. Here are some notable comparisons:

Compound NamePrimary UseUnique Features
BenztropineParkinson's diseaseDual action as an anticholinergic and dopamine reuptake inhibitor.
TrihexyphenidylParkinson's diseaseMore potent anticholinergic effects; higher incidence of side effects.
AmantadineParkinson's diseaseAntiviral properties; also increases dopamine release.
DiphenhydramineAllergiesPrimarily an antihistamine; notable sedative effects.
ProcyclidineParkinson's diseaseSimilar mechanism but may have a different side effect profile.

Biperiden’s unique position lies in its specific action on muscarinic receptors, making it particularly effective for extrapyramidal symptoms while having a relatively lower incidence of side effects compared to some other agents.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.2015923 g/mol

Monoisotopic Mass

347.2015923 g/mol

Heavy Atom Count

24

UNII

K35N76CUHF

Related CAS

514-65-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1235-82-1

Wikipedia

Biperiden hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Pehl C, et al. Effects of two anticholinergic drugs, trospium chloride and biperiden, on motility and evoked potentials of the oesophagus. Aliment Pharmacol Ther. 1998 Oct;12(10)
[2]. Kornhuber J, et al. Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One. 2011;6(8)
[3]. Myhrer T, et al. Antiparkinson drugs used as prophylactics for nerve agents: studies of cognitive side effects in rats. Pharmacol Biochem Behav. 2008 Jun;89(4):633-8.

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